molecular formula C25H19ClN2O4 B2825302 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892437-63-7

1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2825302
CAS No.: 892437-63-7
M. Wt: 446.89
InChI Key: JLIBFMCEHHTDRB-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorobenzyl and methoxybenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with suitable reagents.

    Pyrimidine Ring Construction: The pyrimidine ring is often constructed via condensation reactions involving urea or guanidine derivatives.

    Substitution Reactions: Introduction of the 4-chlorobenzyl and 4-methoxybenzyl groups can be achieved through nucleophilic substitution reactions using corresponding benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, it could inhibit enzyme activity or block receptor sites, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-3-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(4-chlorobenzyl)-3-(4-hydroxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorobenzyl and methoxybenzyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The methoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

892437-63-7

Molecular Formula

C25H19ClN2O4

Molecular Weight

446.89

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H19ClN2O4/c1-31-19-12-8-17(9-13-19)15-28-24(29)23-22(20-4-2-3-5-21(20)32-23)27(25(28)30)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3

InChI Key

JLIBFMCEHHTDRB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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